2-Biphenyl-3-ylmethyl-piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H20N2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2-[(3-phenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C17H20N2/c1-2-6-15(7-3-1)16-8-4-5-14(11-16)12-17-13-18-9-10-19-17/h1-8,11,17-19H,9-10,12-13H2 |
InChI Key |
SGGPVCZEISEDEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Biphenyl 3 Ylmethyl Piperazine and Analogues
Transition Metal-Catalyzed Cross-Coupling Reactions in Biphenyl (B1667301) Formation
The construction of the biphenyl core is a critical step in the synthesis of 2-biphenyl-3-ylmethyl-piperazine. The Suzuki-Miyaura coupling reaction stands out as a highly efficient and widely used method for this purpose. gre.ac.uk
Suzuki-Miyaura Coupling Protocols for Biphenyl-Piperazine Architectures
The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. youtube.com This reaction is particularly effective for creating the biphenyl structure inherent to the target molecule. In a typical synthetic route, an appropriately substituted arylboronic acid or ester is coupled with an aryl halide. For the synthesis of biphenyl-piperazine architectures, this could involve coupling a piperazine-containing arylboronic acid with an aryl halide, or vice versa. gre.ac.uk
The versatility of the Suzuki-Miyaura coupling allows for the introduction of various functional groups on either of the aromatic rings, enabling the synthesis of a diverse library of biphenyl-piperazine analogues. gre.ac.uk The reaction is known for its high tolerance of functional groups and its stereospecificity, which is crucial for constructing complex molecules. youtube.com
Optimization of Palladium-Catalyzed Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent. nih.gov A variety of palladium sources can be employed, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The selection of the ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. youtube.com
Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and bulky, electron-rich biaryl phosphines, are commonly used. The choice of base, often a carbonate or phosphate, is crucial for the transmetalation step. Solvents are typically a mixture of an organic solvent and water to dissolve both the organic and inorganic reagents. youtube.com Optimization of these parameters is essential to achieve high yields and purity of the desired biphenyl-piperazine product. gre.ac.uk
Table 1: Key Parameters in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Parameter | Options | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(PPh₃)₂, etc. | Catalyzes the cross-coupling reaction. |
| Ligand | PPh₃, Biarylphosphines (e.g., SPhos), N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium center and modulates its reactivity. nih.govnih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Activates the organoboron species for transmetalation. nih.gov |
| Solvent | Toluene (B28343)/Water, Dioxane/Water, THF/Water | Dissolves reactants and facilitates the reaction. youtube.com |
| Boron Source | Arylboronic acids, Arylboronic esters (pinacol, MIDA) | Provides one of the aryl coupling partners. gre.ac.uk |
| Aryl Halide | Aryl iodides, bromides, chlorides, or triflates | Provides the other aryl coupling partner. |
Reductive Amination Strategies for Piperazine (B1678402) Ring Functionalization
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is widely used in the functionalization of the piperazine ring. mdpi.comnih.gov This two-step process involves the initial formation of an iminium ion or a Schiff base from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine.
Applications of N-Boc-Piperazine Precursors in Stereoselective Synthesis
N-Boc-piperazine is a key building block in the synthesis of piperazine-containing compounds. chemicalbook.com The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of one nitrogen atom of the piperazine ring while the other remains available for reaction. This is particularly useful in multi-step syntheses where controlled reactivity is required.
In the context of synthesizing this compound, N-Boc-piperazine can be used in reductive amination reactions with a suitable biphenyl-containing aldehyde or ketone. nih.gov The resulting N-Boc protected biphenyl-piperazine derivative can then be deprotected under acidic conditions to yield the final product or to allow for further functionalization of the second nitrogen atom. The use of chiral N-Boc-piperazine precursors or chiral reducing agents can lead to the stereoselective synthesis of specific enantiomers or diastereomers.
Regioselective Amination of Biphenyl-Substituted Intermediates
The regioselective introduction of the piperazine moiety onto a biphenyl scaffold is a critical consideration. Reductive amination offers a high degree of regioselectivity. For instance, a biphenyl intermediate bearing a single aldehyde or ketone functional group will direct the piperazine to that specific position.
For example, a biphenyl aldehyde can be reacted with piperazine or a protected piperazine derivative in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to selectively form the desired C-N bond at the carbonyl position. nih.gov This approach ensures that the piperazine ring is attached to the desired carbon atom of the biphenyl structure.
Table 2: Common Reagents in Reductive Amination for Piperazine Synthesis
| Reagent Type | Examples | Function |
| Amine Source | Piperazine, N-Boc-piperazine, other protected piperazines | Provides the nitrogen atom for the new C-N bond. nih.govchemicalbook.com |
| Carbonyl Compound | Aldehydes, Ketones | Provides the carbon framework and the electrophilic carbon for C-N bond formation. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Hydrogen gas with a catalyst (e.g., Pd/C) | Reduces the intermediate iminium ion or Schiff base to the final amine. nih.gov |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Protects one of the piperazine nitrogens to control reactivity. chemicalbook.com |
Nucleophilic Substitution Reactions for Side Chain Introduction
Nucleophilic substitution reactions are fundamental in organic synthesis and provide a direct method for introducing the piperazine moiety or for modifying side chains on the piperazine ring. nih.gov This type of reaction involves an electron-rich nucleophile attacking an electron-deficient electrophilic center, resulting in the displacement of a leaving group.
In the synthesis of this compound, a common strategy involves the reaction of a piperazine derivative with a biphenyl-containing electrophile. For instance, a biphenylmethyl halide (e.g., bromide or chloride) can be reacted with piperazine or a mono-protected piperazine. The lone pair of electrons on the nitrogen atom of the piperazine acts as the nucleophile, attacking the electrophilic carbon of the biphenylmethyl group and displacing the halide ion. gre.ac.uk
The choice of solvent and reaction temperature can influence the rate and efficiency of the substitution. Polar aprotic solvents are often used to facilitate this type of reaction. The use of a base may also be necessary to deprotonate the piperazine, enhancing its nucleophilicity.
Employing Click Chemistry for Conjugation and Derivatization
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form inoffensive byproducts. acs.org Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles is a prominent example and has found extensive application in drug discovery and bioconjugation. nih.govnih.gov This methodology offers a powerful tool for the derivatization and conjugation of the this compound scaffold, allowing for the rapid generation of a library of analogues with diverse functionalities.
The general strategy involves introducing either an azide (B81097) or a terminal alkyne functionality onto the piperazine core or the biphenyl moiety. This "clickable" handle can then be reacted with a variety of complementary azide- or alkyne-containing building blocks to introduce new substituents. For instance, an alkyne-modified this compound could be conjugated with various azide-containing molecules to explore structure-activity relationships (SAR).
A plausible synthetic route to a "clickable" analogue of this compound is outlined below. Starting from a suitably protected this compound, one of the nitrogen atoms could be functionalized with a propargyl group to introduce a terminal alkyne. This alkyne-functionalized piperazine can then undergo a CuAAC reaction with a diverse range of organic azides to yield a library of triazole-containing derivatives.
Table 1: Hypothetical Click Chemistry Derivatization of a this compound Analogue
| Entry | Azide (R-N₃) | Resulting Triazole Derivative | Potential Application/Rationale |
| 1 | Benzyl (B1604629) azide | 1-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-(biphenyl-3-ylmethyl)piperazin-1-yl)ethan-1-one | Exploration of aromatic interactions in the binding pocket. |
| 2 | 2-Azido-N,N-dimethylethanamine | 1-(3-(Biphenyl-3-ylmethyl)-4-((1-(2-(dimethylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)ethan-1-one | Introduction of a basic side chain to improve solubility or target specific interactions. |
| 3 | 1-Azido-4-fluorobenzene | 1-(3-(Biphenyl-3-ylmethyl)-4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)ethan-1-one | Introduction of a fluorine atom for potential metabolic stability enhancement. |
| 4 | Azido-PEG3 | 1-(3-(Biphenyl-3-ylmethyl)-4-((1-(1-azido-3,6,9-trioxaundecan-11-yl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)ethan-1-one | Conjugation with a PEG linker to improve pharmacokinetic properties. |
This table is for illustrative purposes and showcases the potential for diversification using click chemistry.
The versatility of click chemistry allows for the late-stage functionalization of complex molecules, which is a significant advantage in drug discovery programs. It enables the rapid exploration of chemical space around a core scaffold, facilitating the optimization of pharmacological properties.
Chemoenzymatic and Asymmetric Synthesis Approaches to Enantiomeric Purity
Achieving high enantiomeric purity is a critical aspect of modern drug synthesis. For a molecule like this compound, where the stereocenter at the C-2 position is crucial for its biological activity, enantioselective synthesis is essential. Chemoenzymatic and asymmetric synthesis methodologies offer elegant and efficient solutions to this challenge.
Chemoenzymatic Approaches:
Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the power of traditional organic chemistry. nih.gov While a direct chemoenzymatic synthesis of this compound has not been explicitly reported, analogous strategies applied to other heterocyclic systems demonstrate the potential of this approach. For instance, enzymes such as imine reductases (IREDs) and amine oxidases have been employed for the asymmetric synthesis of chiral piperidines and azepanes. acs.orgresearchgate.net
A hypothetical chemoenzymatic route to an enantiomerically enriched precursor of this compound could involve the asymmetric reductive amination of a suitable prochiral imine. This key step, catalyzed by an IRED, would establish the desired stereochemistry at the C-2 position with high enantioselectivity. Subsequent chemical transformations would then be used to construct the piperazine ring.
Asymmetric Synthesis Approaches:
Asymmetric synthesis provides a powerful toolkit for the construction of chiral molecules. Several strategies have been developed for the enantioselective synthesis of 2-substituted piperazines, which can be adapted for the synthesis of this compound.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature, such as amino acids. rsc.orgrsc.orgyoutube.com For example, a chiral amino acid could be elaborated through a series of chemical transformations to construct the enantiomerically pure piperazine ring with the desired biphenylmethyl substituent. A practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines starting from α-amino acids has been reported, which involves an aza-Michael addition as the key step. rsc.org
Chiral Auxiliary-Mediated Synthesis: In this method, a chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction. rsc.org For instance, (R)-(-)-phenylglycinol has been used as a chiral auxiliary in the asymmetric synthesis of (R)-(+)-2-methylpiperazine. rsc.org A similar strategy could be envisioned for the synthesis of this compound, where the biphenylmethyl group is introduced via a diastereoselective alkylation.
Catalytic Asymmetric Synthesis: This is one of the most efficient methods for generating chiral compounds, as a small amount of a chiral catalyst can produce a large quantity of the desired enantiomer. rsc.orgnih.govrsc.org Catalytic enantioselective synthesis of α-tertiary piperazin-2-ones, which can be reduced to the corresponding piperazines, has been achieved through palladium-catalyzed asymmetric allylation. rsc.org Furthermore, catalytic enantioselective synthesis of 2-aryl-chromenes has been developed, showcasing the potential for catalytic methods in constructing complex chiral heterocycles. rsc.org
Table 2: Comparison of Asymmetric Synthesis Strategies for 2-Substituted Piperazines
| Strategy | Key Principle | Advantages | Potential Challenges |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials (e.g., amino acids). rsc.orgyoutube.com | Access to enantiomerically pure starting materials. | Limited to the available chiral pool; may require multi-step synthesis. rsc.org |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to induce diastereoselectivity. rsc.org | High diastereoselectivity can be achieved. | Requires additional steps for attachment and removal of the auxiliary. |
| Catalytic Asymmetric Synthesis | Use of a substoichiometric amount of a chiral catalyst to generate an excess of one enantiomer. rsc.orgrsc.org | High efficiency and atom economy. | Development of a suitable catalyst and optimization of reaction conditions can be challenging. |
The choice of a particular synthetic strategy will depend on various factors, including the availability of starting materials, the desired scale of the synthesis, and the required level of enantiomeric purity. The development of robust and scalable asymmetric and chemoenzymatic routes is crucial for the production of enantiomerically pure this compound and its analogues for further investigation and potential therapeutic applications.
Elucidation of Structure Activity Relationships Sar in 2 Biphenyl 3 Ylmethyl Piperazine Derivatives
Positional and Electronic Effects of Biphenyl (B1667301) Substituents on Biological Activity
The substitution pattern on the biphenyl moiety of arylpiperazine derivatives is a critical determinant of their biological activity. While direct studies on 2-biphenyl-3-ylmethyl-piperazine are limited, research on analogous 1-(biphenyl)piperazines offers valuable insights into how positional and electronic factors of substituents on the distal phenyl ring can modulate receptor affinity.
In a study of 1-(biphenyl)piperazine derivatives, various substituents on the second phenyl ring were analyzed for their effect on 5-HT₇ receptor affinity. The findings indicate that both the position and the electronic nature of the substituent play a significant role. For instance, introducing a methoxy (B1213986) group at the 4-position of the distal phenyl ring in 1-(2-biphenyl)piperazine resulted in a compound with nanomolar affinity for the 5-HT₇ receptor and over 100-fold selectivity against the 5-HT₁ₐ and adrenergic α₁ receptors.
| Substituent | Position | Electronic Effect | Impact on Receptor Affinity | Reference Compound Class |
| Methoxy (-OCH₃) | 4' | Electron-donating | Increased affinity and selectivity for 5-HT₇ receptors. | 1-(2-Biphenyl)piperazines |
| Methyl (-CH₃) | 4' | Electron-donating | Potent dopamine (B1211576) reuptake inhibition in α-keto-2-benzylpiperidine analogs. | α-keto-2-benzylpiperidines |
| Halogen (-Cl, -Br) | 4' | Electron-withdrawing | Potent dopamine reuptake inhibition in α-keto-2-benzylpiperidine analogs. | α-keto-2-benzylpiperidines |
| Dichloro | 3',4' | Electron-withdrawing | Potent dopamine reuptake inhibition in α-keto-2-benzylpiperidine analogs. | α-keto-2-benzylpiperidines |
These findings suggest that systematic exploration of substituents on the biphenyl ring of this compound is a viable strategy for optimizing potency and selectivity for various biological targets.
Structural Modifications of the Piperazine (B1678402) Heterocycle
Impact of N-Substitution Patterns on Receptor Affinity and Selectivity
The nitrogen atoms of the piperazine ring are key handles for chemical modification and significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. The nature of the substituent at the N-4 position of the piperazine ring can dramatically alter receptor affinity and selectivity.
Studies on various N-substituted piperazine derivatives have shown that the N-4 substituent can modulate binding to a range of receptors, including dopaminergic and serotonergic receptors. For example, in a series of 1-(2-methoxyphenyl)piperazine (B120316) derivatives, the nature of the N-4 substituent was found to be crucial for affinity and selectivity for the dopamine D₄ receptor. Specifically, a benzamide (B126) derivative and a ketone derivative at the N-4 position exhibited the highest affinity for the human cloned D₄ receptor, with Ki values of 1.3 nM and 1.7 nM, respectively. capes.gov.br The benzamide derivative also demonstrated high selectivity over D₂ and α₁ receptors. capes.gov.br
| N-4 Substituent | Resulting Affinity/Selectivity | Reference Compound Class |
| Benzamide | High affinity and selectivity for D₄ receptors. capes.gov.br | 1-(2-Methoxyphenyl)piperazines capes.gov.br |
| Ketone | High affinity for D₄ receptors. capes.gov.br | 1-(2-Methoxyphenyl)piperazines capes.gov.br |
| Alkyl Chains | Varied affinity for dopaminergic and adrenergic receptors. | 1-(2-Methoxyphenyl)piperazines |
| Flavon-7-yl-amidrazones | Unsubstituted piperazine ring showed better anti-K562 activity. | N¹-(Flavon-7-yl)amidrazones |
Investigation of Piperazine Ring Conformation and Its Influence on Ligand-Target Interactions
The piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable form. However, the presence of substituents can influence the conformational equilibrium. A conformational study of 2-substituted piperazines revealed that the axial conformation is generally preferred for 1-acyl and 1-aryl-2-substituted piperazines. nih.gov This preference for the axial orientation can be further stabilized by intramolecular hydrogen bonding in certain cases, such as with ether-linked substituents. nih.gov
The axial orientation of the substituent at the 2-position places the basic and other functional groups in a specific spatial arrangement that can be crucial for binding to the target receptor. nih.gov For instance, in the case of α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to mimic the orientation of key nitrogen atoms in the potent agonist epibatidine. nih.gov Therefore, understanding the conformational preferences of this compound derivatives is essential for rational drug design, as the conformation directly impacts how the ligand presents its pharmacophoric features to the receptor.
Role of the Methyl Linker in Pharmacological Efficacy and Selectivity
The piperazine ring itself is often used as a linker to connect different molecular fragments, and its rigidity and ability to be protonated can improve solubility and pharmacokinetic properties. nih.gov In PROTACs (Proteolysis Targeting Chimeras), for example, the length of the linker containing a piperazine moiety is pivotal for the formation of an efficient ternary complex. semanticscholar.org
In the context of this compound, the single carbon of the methyl group provides a degree of rotational freedom, allowing the bulky biphenyl group to adopt various orientations relative to the piperazine ring. This flexibility can be advantageous for fitting into a binding pocket. However, it can also be entropically unfavorable. Strategies to constrain the conformation of this linker, for example, by introducing rigidity through cyclization or double bonds, could potentially lead to an increase in potency and selectivity by locking the molecule into a more bioactive conformation.
Bioisosteric Replacements within the this compound Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the this compound scaffold, several components are amenable to bioisosteric replacement.
One key area for such modification is the biphenyl moiety. The replacement of a benzanilide (B160483) group with a biphenyl system has been successfully demonstrated in the development of ABCG2 modulators, leading to increased metabolic stability. nih.govnih.gov This suggests that the biphenyl group in the title compound could potentially be replaced by other aromatic systems to improve properties like solubility or metabolic stability while retaining biological activity. nih.govnih.gov
Bioisosteres for a phenyl ring are numerous and their effects are context-dependent. blumberginstitute.org The choice of a suitable bioisostere depends on the role the phenyl ring plays in receptor binding.
| Original Group | Potential Bioisosteric Replacement | Potential Advantage | Reference |
| Biphenyl | Benzanilide | Modulation of metabolic stability. nih.govnih.gov | nih.govnih.gov |
| Phenyl | Pyridyl, Thienyl | Improved solubility, altered H-bonding capacity. | blumberginstitute.org |
| Phenyl | Cycloalkyl | Increased Fsp³ character, potentially improved developability. | blumberginstitute.org |
| Piperazine | Homopiperazine, Diazaspiroalkanes | Altered basicity and conformational properties. | nih.gov |
The piperazine ring itself can also be a target for bioisosteric replacement. Various piperazine bioisosteres have been developed to fine-tune pharmacokinetic properties. capes.gov.brwikipedia.org For instance, replacing a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect activity and reduce cytotoxicity.
Conformational Analysis and Flexibility Studies Related to Activity
The flexibility of the molecule is largely dictated by the rotational freedom around the single bonds of the methyl linker and the bond connecting the two phenyl rings of the biphenyl moiety. This flexibility allows the molecule to adopt a range of conformations, one or more of which will be the "bioactive conformation" responsible for binding to the target receptor.
Computational methods, such as molecular dynamics simulations, can be employed to explore the conformational landscape of these molecules. Such studies can help to identify low-energy conformations and understand how different substituents influence the preferred shapes of the molecules. By correlating these conformational preferences with biological activity data, a more detailed understanding of the SAR can be achieved. This knowledge can then be used to design more rigid analogs that are "locked" in the bioactive conformation, potentially leading to significant improvements in potency and selectivity. The study of 2-substituted piperazines has shown that molecular modeling can successfully confirm that specific enantiomers bind to a receptor with a co-localization of key atoms with those of a known potent ligand. nih.gov
Preclinical Pharmacological Characterization of 2 Biphenyl 3 Ylmethyl Piperazine Analogues
Serotonin (B10506) (5-HT) Receptor Modulatory Profiles
Analogues of 2-biphenyl-3-ylmethyl-piperazine have been systematically evaluated for their interaction with the serotonin system, a critical regulator of mood, cognition, and physiology. The focus has been on characterizing their affinity and functional activity at various 5-HT receptor subtypes.
High-Affinity Ligands for the 5-HT7 Receptor: Agonism and Antagonism
The 5-HT7 receptor has emerged as a significant target for the development of treatments for depression and neuropathic pain. nih.gov Depending on the therapeutic indication, both agonists and antagonists of the 5-HT7 receptor are of interest; antagonists have shown potential antidepressant-like effects, while agonists may serve as therapeutics for pain. nih.govnih.gov
In the pursuit of novel 5-HT7 receptor modulators, a series of aryl-biphenyl-2-ylmethylpiperazines were designed and synthesized. nih.gov These compounds demonstrated a wide range of binding affinities for the 5-HT7 receptor, influenced by the specific substituents on the biphenyl (B1667301) and arylpiperazine moieties. nih.gov Notably, certain analogues emerged as high-affinity ligands. For instance, compounds identified as 1-24 and 1-26 displayed potent binding to the human 5-HT7 receptor with Kᵢ values of 43.0 nM and 46.0 nM, respectively. nih.gov Structure-activity relationship (SAR) studies suggested that the presence of methoxy (B1213986) groups on both the arylpiperazine and biphenyl portions could be crucial for high-affinity binding, potentially interacting with distinct hydrophobic pockets within the receptor. nih.gov
Table 1: Binding Affinities of Selected this compound Analogues at the Human 5-HT7 Receptor
| Compound | Kᵢ (nM) |
|---|---|
| 1-24 | 43.0 |
| 1-26 | 46.0 |
Data sourced from a study on aryl-biphenyl-2-ylmethylpiperazines as novel 5-HT7 ligands. nih.gov
Selectivity Profiling Against Other Serotonin Receptor Subtypes (e.g., 5-HT1R, 5-HT2R, 5-HT3R, 5-HT6R)
For example, the 1-(biphenyl)piperazine scaffold has been shown to be compatible with affinity for both the 5-HT1A and 5-HT2A receptors. acs.org Research on related long-chain arylpiperazine derivatives indicates that modifications to linker length and terminal fragments can significantly modulate affinity at these subtypes. acs.org For instance, certain 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives showed higher affinity for the 5-HT2A receptor than reference compounds. acs.org This underscores the importance of comprehensive selectivity screening for the this compound series to fully characterize their receptor interaction profile. While detailed selectivity data for compounds 1-24 and 1-26 against a full panel of 5-HT receptors is not extensively published in the provided sources, the known promiscuity of the arylpiperazine scaffold necessitates such profiling.
In vitro Functional Assay Methodologies for Receptor Efficacy Determination
Determining whether a high-affinity ligand acts as an agonist, antagonist, or inverse agonist is crucial. This is achieved through in vitro functional assays that measure the cellular response following receptor binding. creative-biolabs.comyoutube.com These assays are typically conducted using recombinant cell lines that stably express the target receptor, such as the 5-HT7 receptor. creative-biolabs.com
A common method involves measuring the accumulation of intracellular second messengers. creative-biolabs.com The 5-HT7 receptor is canonically coupled to a stimulatory Gs-protein, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. nih.gov Therefore, quantifying changes in cAMP concentration upon compound application is a primary method for determining functional activity. Agonists will increase cAMP levels, while antagonists will block the increase caused by a known agonist.
Other functional assay methodologies include:
Calcium Mobilization Assays: Some serotonin receptors, like the 5-HT2C subtype, signal through Gq-proteins, which activate a pathway leading to the mobilization of intracellular calcium. innoprot.com Measuring changes in cytosolic calcium concentration can thus serve as a functional readout. innoprot.com
Reporter Gene Assays: In this approach, cells are engineered with a reporter gene (e.g., luciferase or β-galactosidase) linked to a response element that is activated by the receptor's signaling cascade. The level of reporter protein expression provides a measure of receptor activation.
Biochemical Assays: For targets that are enzymes, direct measurement of enzyme inhibition (reported as an IC50 value) is a classic functional assay. youtube.com For GPCRs, assays can measure downstream effects like ion transport across the cell membrane. youtube.com
These cell-based in vitro assays are fundamental tools in drug discovery, providing essential data on a compound's efficacy and mechanism of action before proceeding to more complex biological systems. creative-biolabs.comyoutube.com
Histamine (B1213489) (H) Receptor Interactions
In addition to the serotonergic system, the histamine system, particularly the H3 receptor, represents another important target for centrally acting drugs. The structural similarities between ligands for serotonin and histamine receptors often lead to cross-reactivity, making it necessary to evaluate this compound analogues for their effects on histamine receptors.
H3 Receptor Ligand Properties and Selectivity
The histamine H3 receptor (H3R) is a G protein-coupled receptor highly expressed in the central nervous system, where it functions as an autoreceptor and heteroreceptor to modulate the release of various neurotransmitters, including histamine itself and acetylcholine (B1216132). nih.govnih.gov This makes it a compelling target for treating a range of cognitive and neurological disorders. nih.gov
Studies comparing structurally related compounds have highlighted the importance of the core amine structure for H3R activity. Specifically, in research on dual H3 and σ1 receptor ligands, a piperazine-based compound (KSK94 ) was found to be highly selective for the H3R, whereas its piperidine-based analogue showed significant activity at both receptors. nih.govacs.org This suggests that the piperazine (B1678402) moiety within the this compound structure is favorable for selective H3R interaction. The protonated nitrogen atom within the piperazine or piperidine (B6355638) ring is thought to form a critical salt bridge with an aspartate residue (Asp114) in the H3R binding pocket. nih.gov
Comparative Affinity Studies for H1, H2, and H4 Receptor Subtypes
To confirm selectivity for the H3R, it is essential to conduct comparative affinity studies at the other histamine receptor subtypes: H1, H2, and H4. High-affinity H3R antagonists have been developed with negligible affinity for other histamine receptor subtypes. nih.gov For example, compound E377 , a piperidine-based H3R antagonist, demonstrated high affinity for the H3 receptor while showing insignificant binding at other histamine receptors. nih.gov While specific affinity data for this compound analogues at H1, H2, and H4 receptors are not detailed in the provided search results, the established methodology involves radioligand binding assays for each receptor subtype to determine their respective Ki values. This comprehensive profiling is a standard step to ensure that the pharmacological activity of a lead compound is mediated by its intended target, the H3 receptor, and not by off-target effects at other histamine receptor subtypes.
Sigma (σ) Receptor Modulatory Activities (σ1 and σ2)
Analogues of this compound have been investigated for their ability to modulate sigma (σ) receptors, which are recognized as unique receptor proteins in the central nervous system and peripheral organs. Research into structurally related benzylpiperazine and bicyclic piperazine derivatives has provided insights into the potential sigma receptor activity of this compound class.
Studies on a series of benzylpiperazinyl derivatives have demonstrated significant affinity for the σ1 receptor. nih.gov For instance, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) exhibited a high affinity for the σ1 receptor with a Ki value of 1.6 nM and displayed a notable selectivity of 886-fold over the σ2 receptor. nih.gov This highlights the potential for designing potent and selective σ1 receptor ligands within this chemical family. The structure-activity relationship studies indicated that a three-carbon linker between a hydrophobic group and the benzylpiperazinyl moiety was optimal for σ receptor binding. nih.gov
Furthermore, research on rigid bicyclic piperazine derivatives has also shown high affinity for the σ1 receptor. The 1-naphtylmethyl derivative ent-41 showed a Ki of 0.50 nM for the σ1 receptor in guinea pig brain homogenate and a 230-fold selectivity over the σ2 receptor. nih.gov These findings suggest that the piperazine core, a key feature of this compound, is a valid scaffold for developing high-affinity σ1 receptor ligands. Molecular modeling studies have indicated that these compounds interact with a hydrophobic pocket within the receptor. nih.gov
| Compound | σ1 Receptor Ki (nM) | σ2/σ1 Selectivity Ratio | Reference |
|---|---|---|---|
| Compound 15 | 1.6 | 886 | nih.gov |
| Lead Compound 8 | Not Specified | 432 | nih.gov |
| ent-41 | 0.50 | 230 | nih.gov |
| ent-39 | Not Specified | 90 | nih.gov |
| ent-43 | Not Specified | 55 | nih.gov |
Cholinesterase Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
The potential of this compound analogues as cholinesterase inhibitors has been explored through studies on structurally similar compounds. A series of novel piperazine derivatives linked to a biphenyl-3-oxo-1,2,4-triazine moiety demonstrated significant inhibitory activity against acetylcholinesterase (AChE). nih.gov Notably, compound 6g from this series showed potent AChE inhibition with an IC50 value of 0.2 ± 0.01 μM. nih.gov
Other studies on different piperazine derivatives have also reported inhibitory activities against both AChE and Butyrylcholinesterase (BChE). For example, a series of piperazine derivatives showed IC50 values for AChE inhibition ranging from 4.59 to 6.48 µM and for BChE inhibition from 4.85 to 8.35 µM. nih.gov Another study on piperidinone derivatives, which share some structural similarities, identified compounds with IC50 values as low as 12.55 µM for AChE and 17.28 µM for BChE. acgpubs.org These findings indicate that the piperazine scaffold, particularly when combined with a biphenyl or similar aromatic system, can be a promising starting point for the development of effective cholinesterase inhibitors.
| Compound Series | Target Enzyme | IC50 Range (µM) | Most Potent Compound (IC50) | Reference |
|---|---|---|---|---|
| Biphenyl-3-oxo-1,2,4-triazine linked piperazines | AChE | Not fully specified | Compound 6g (0.2 ± 0.01) | nih.gov |
| Piperazine derivatives | AChE | 4.59 - 6.48 | Not specified | nih.gov |
| BChE | 4.85 - 8.35 | Not specified | ||
| Piperidinone derivatives | AChE | Not fully specified | Compound 1d (12.55) | acgpubs.org |
| BChE | Not fully specified | Compound 1g (17.28) |
Mechanisms of Enzyme Inhibition: Mixed-Type and Peripheral Anionic Site Interactions
Investigations into the mechanism of cholinesterase inhibition by biphenyl-piperazine analogues have revealed interactions with key sites on the enzyme. The study on biphenyl-3-oxo-1,2,4-triazine linked piperazine derivatives determined that the inhibition of AChE by compound 6g is non-competitive. nih.gov This compound was found to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov The interaction with the PAS was confirmed by the displacement of propidium (B1200493) iodide, a known PAS ligand. nih.gov
The PAS is a crucial allosteric site on AChE, and its modulation can influence the catalytic activity of the enzyme. nih.gov The ability of these compounds to bind to the PAS suggests a dual-binding mechanism, which is a characteristic of several potent AChE inhibitors. nih.gov This interaction at both the catalytic and peripheral sites can lead to a more effective blockade of acetylcholine hydrolysis. Molecular docking studies have further supported the binding of these piperazine derivatives within the gorge of the AChE enzyme, interacting with key amino acid residues. nih.gov
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
Subtype Selectivity (M3 vs. M1, M2)
A series of novel biphenyl piperazines have been identified as highly potent antagonists of muscarinic acetylcholine receptors (mAChRs). nih.gov A standout compound from this series, 5c , demonstrated significant subtype selectivity, with a 500-fold higher affinity for the M3 receptor over the M2 receptor and a 20-fold selectivity for M3 over M1. nih.gov This M3-selective antagonism is a desirable property for therapeutic agents targeting conditions such as chronic obstructive pulmonary disease (COPD), as it can provide bronchodilation with fewer side effects associated with the blockade of M1 and M2 receptors. nih.gov
Further supporting the role of the biphenyl moiety in conferring M3 selectivity, a study on biphenylylcarbamate derivatives also reported high affinities for M1 and M3 receptors, with good selectivity for M3 over M2 receptors. nih.gov These findings underscore the potential of the this compound scaffold as a basis for developing selective M3 muscarinic antagonists.
| Compound | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (Ki, nM) | M3 vs. M2 Selectivity | M3 vs. M1 Selectivity | Reference |
|---|---|---|---|---|---|---|
| Compound 5c | Not explicitly stated, but 20-fold less than M3 | Not explicitly stated, but 500-fold less than M3 | Potent antagonist | 500-fold | 20-fold | nih.gov |
| YM-46303 | High affinity | Lower affinity than M3 | High affinity | Good selectivity | Not specified | nih.gov |
Programmed Cell Death Protein 1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) Binding Inhibition
Small-molecule inhibitors targeting the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), represent a promising approach in cancer immunotherapy. The biphenyl scaffold, a core component of this compound, has been a key structural motif in the development of such inhibitors. researchgate.netresearchgate.net
A series of nonsymmetrically substituted 1,1'-biphenyl-based compounds have been shown to effectively block the PD-1/PD-L1 interaction. nih.gov These inhibitors induce the dimerization of PD-L1, which prevents its binding to PD-1 and thereby restores T-cell-mediated anti-tumor immunity. In homogeneous time-resolved fluorescence (HTRF) assays, many of these inhibitors exhibited IC50 values in the low nanomolar range. nih.govacs.org For example, compound 2 from this series demonstrated an EC50 of 21.8 nM in a cell-based coculture PD-1 signaling assay. nih.gov
Other research on biphenyl derivatives has also yielded potent PD-1/PD-L1 inhibitors. For instance, some compounds have shown IC50 values in the range of 0.1–10 nM in ELISA assays. nih.gov These findings highlight the significant potential of biphenyl-containing compounds, including analogues of this compound, as orally bioavailable small-molecule cancer immunotherapeutics.
| Compound Series | Assay Type | Inhibitory Activity | Reference |
|---|---|---|---|
| Nonsymmetric 1,1′-Biphenyls (e.g., Compound 2) | Cell-based coculture PD-1 signaling assay | EC50 = 21.8 nM | nih.gov |
| Nonsymmetric 1,1′-Biphenyls | HTRF assay | IC50 values in single-digit nM range and below | nih.govacs.org |
| Pseudo-symmetrical biphenyl derivatives | ELISA | IC50 = 0.1–10 nM for 12 compounds | nih.gov |
Dual Cyclooxygenase-2 (COX-2) / 5-Lipoxygenase (5-LOX) Inhibitory Properties
The development of dual inhibitors targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a significant strategy in creating safer and more effective anti-inflammatory drugs. nih.govmdpi.com This approach aims to mitigate the adverse effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can arise from the shunting of arachidonic acid metabolism towards the pro-inflammatory leukotriene pathway when only the COX pathway is blocked. nih.govmdpi.com
Researchers have designed and synthesized novel series of piperazine derivatives, leveraging the biphenyl ring structure commonly found in COX-2 inhibitors like celecoxib (B62257), to create compounds with dual inhibitory action. nih.gov In one study, a series of benzhydrylpiperazine-based molecular hybrids were developed. nih.govrsc.org Among these, a compound designated 9d , which has a 4-chloro substitution on the terminal phenyl ring, demonstrated potent inhibition of both COX-2 and 5-LOX. nih.gov Its inhibitory concentration (IC₅₀) for COX-2 was 0.25 µM, and for 5-LOX, it was 7.87 µM. nih.gov This performance surpassed that of the standard drugs celecoxib (COX-2 IC₅₀ = 0.36 µM) and zileuton (B1683628) (5-LOX IC₅₀ = 14.29 µM). nih.gov
Another study investigated two series of aryl piperazines, cyano (1a-l) and amino (2a-l) derivatives, for their dual inhibitory potential. bohrium.com Compounds 2a , 2b , 2g , and 2h from this series showed promising dual inhibition of both 5-LOX and COX-2, with IC₅₀ values below 15 µM for both enzymes. bohrium.com Computational docking studies indicated that these derivatives can achieve stable conformations within the catalytic sites of the enzymes, supporting their inhibitory activity. bohrium.com The development of such multi-targeted ligands is considered a promising therapeutic strategy, as dual inhibitors have shown potential for potent anti-inflammatory, anti-tumor, and neuroprotective effects with minimal side effects. mdpi.com
| Compound/Drug | Target Enzyme | IC₅₀ (µM) | Source |
| Compound 9d | COX-2 | 0.25 ± 0.03 | nih.gov |
| 5-LOX | 7.87 ± 0.33 | nih.gov | |
| Celecoxib (Standard) | COX-2 | 0.36 ± 0.023 | nih.gov |
| Zileuton (Standard) | 5-LOX | 14.29 ± 0.173 | nih.gov |
| Compounds 2a, 2b, 2g, 2h | COX-2 & 5-LOX | < 15 | bohrium.com |
Investigations into Neuroprotective Potential and Associated Biological Targets (e.g., Pgk1)
Analogues of piperazine have been investigated for their neuroprotective capabilities, with a particular focus on targeting phosphoglycerol kinase 1 (Pgk1). nih.govnih.gov Pgk1 is a key enzyme in glycolysis, and its enhancement is linked to increased ATP production and reduced levels of reactive oxygen species (ROS), which can protect neurons from degeneration. nih.govnih.gov
A series of terazosin (B121538) analogues, which incorporate a piperazine structure, were designed and synthesized to act as Pgk1 agonists. nih.govnih.gov Terazosin itself, a quinazoline-based heterocyclic compound, was found to bind to Pgk1 and protect neurons, indicating its potential as a lead compound for developing neuroprotective drugs. nih.gov The research aimed to create new small molecules with agonistic effects on Pgk1 to slow or prevent the neurodegeneration seen in conditions like Parkinson's disease. nih.govnih.gov
Among the synthesized analogues, compound 12b , which incorporates a benzofurazan (B1196253) structure, demonstrated the most significant Pgk1 agonistic activity and the highest neuroprotective effect. nih.govnih.gov Further investigation revealed that compound 12b effectively increases intracellular ATP content and decreases ROS levels by stimulating Pgk1 activity, thereby protecting nerve cells. nih.govnih.gov This line of research provides a novel strategy for the development of drugs aimed at treating neurodegenerative diseases. nih.gov
| Compound | Biological Target | Mechanism of Action | Outcome | Source |
| Terazosin Analogues | Phosphoglycerol kinase 1 (Pgk1) | Pgk1 Agonist | Neuroprotection | nih.govnih.gov |
| Compound 12b | Phosphoglycerol kinase 1 (Pgk1) | Stimulates Pgk1 activity | Increased ATP, Reduced ROS, Nerve Cell Protection | nih.govnih.gov |
Evaluation of In Vitro Antiproliferative and Anticarcinogenic Activities
The piperazine scaffold is a key feature in several compounds investigated for their antiproliferative and anticarcinogenic properties. nih.govnih.gov The dual COX-2/5-LOX inhibitory activity of some piperazine analogues is directly linked to their anti-cancer potential. nih.govrsc.org
For instance, the benzhydrylpiperazine derivative 9d , a potent dual COX-2/5-LOX inhibitor, also demonstrated significant anti-cancer activity. rsc.org It was tested against several human cancer cell lines, including A549 (lung), COLO-205 (colon), and MIA-PA-CA-2 (pancreas), showing notable antiproliferative effects. rsc.org
In a different study, a series of N(3/8)-disubstituted-3,8-diazabicyclo[3.2.1]octane analogues of a piperazine prototype were synthesized and evaluated for their ability to inhibit the growth of various tumor cell lines. nih.gov These compounds showed growth-inhibitory activities against leukemia cells and also demonstrated effectiveness against certain solid tumors. nih.gov Compound 2a from this series was identified as the most potent, with IC₅₀ values in the low micromolar range, and was selected for further investigation into its mode of action on MCF-7 breast cancer cells. nih.gov
Furthermore, hybrid molecules combining piperazine with 2-azetidinone have been explored. nih.gov Research on these compounds focused on their anti-proliferative effects and the mechanisms of apoptosis induction in human cervical cancer (HeLa) cells. nih.gov One such derivative, 5e , was found to significantly inhibit the growth of HeLa cells in a concentration-dependent manner, with an IC₅₀ value of 29.44 µg/ml. nih.gov This compound was shown to suppress colony formation, inhibit cell migration, and induce apoptosis through an oxidative stress-mediated mitochondrial pathway. nih.gov
| Compound/Analogue Series | Cancer Cell Line(s) | Observed Activity | Source |
| Compound 9d | A549 (Lung), COLO-205 (Colon), MIA-PA-CA-2 (Pancreas) | Antiproliferative | rsc.org |
| Compound 2a | Leukemia, Solid Tumors, MCF-7 (Breast) | Growth Inhibition (low µM IC₅₀) | nih.gov |
| Compound 5e | HeLa (Cervical) | Growth Inhibition (IC₅₀ = 29.44 µg/ml), Apoptosis Induction | nih.gov |
Assessment of Antimicrobial and Antiviral Activities
Derivatives based on the piperazine structure have been synthesized and evaluated for a range of antimicrobial and antiviral activities. nih.govnih.gov
In the realm of antibacterial and antifungal research, a series of N-alkyl and N-aryl piperazine derivatives were synthesized and tested against several microbial strains. nih.gov These compounds displayed significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov However, their activity against the tested fungi, including Aspergillus fumigatus, Aspergillus flavus, and Aspergillus niger, was found to be less pronounced. nih.gov Similarly, new derivatives of 2-biphenyl-3-aminomethylimidazo(1,2-a)pyrimidine were tested against various bacteria to assess their potential as antimicrobial agents. researchgate.net
Regarding antiviral properties, research has shown that introducing specific functionalities to a piperazine-containing scaffold can yield targeted antiviral effects. nih.gov A study focused on chromone (B188151) derivatives found that introducing a 3-amino-4-piperazinylphenyl group resulted in compounds with specific antiviral activity against the severe acute respiratory syndrome-coronavirus (SARS-CoV). nih.gov In particular, derivatives containing a 2-pyridinylpiperazinylphenyl substituent showed selective activity, suggesting this functionality could be a key pharmacophore for anti-SARS-CoV drug design. nih.gov Other research into sulfonamide derivatives has also identified piperidine-substituted compounds as having inhibitory activity against the Marburg virus (MARV). mdpi.com
| Derivative Class | Pathogen(s) | Type of Activity | Source |
| N-alkyl/N-aryl piperazines | S. aureus, P. aeruginosa, S. epidermidis, E. coli | Antibacterial | nih.gov |
| A. fumigatus, A. flavus, A. niger | Antifungal (less active) | nih.gov | |
| 2-Biphenyl-3-aminomethylimidazo(1,2-a)pyrimidine derivatives | Various bacteria | Antimicrobial | researchgate.net |
| 2-(3-Amino-4-piperazinylphenyl)-chromones | SARS-Coronavirus | Antiviral | nih.gov |
| Piperidine-substituted sulfonamides | Marburg virus (MARV) | Antiviral | mdpi.com |
Computational Chemistry and Molecular Modeling for 2 Biphenyl 3 Ylmethyl Piperazine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This technique is instrumental in understanding the binding modes of 2-biphenyl-3-ylmethyl-piperazine derivatives.
For instance, in the exploration of aryl-biphenyl-2-ylmethylpiperazines as ligands for the serotonin (B10506) 7 (5-HT7) receptor, molecular docking studies have been crucial. nih.gov These simulations have proposed that the 5-HT7 receptor possesses two distinct hydrophobic binding sites. One site accommodates the aromatic substituent on the piperazine (B1678402) ring, while the other interacts with the biphenyl (B1667301) methoxy (B1213986) group. nih.gov This "bidirectional hydrophobic interaction" is anchored by a salt bridge, which significantly enhances the binding affinity. researchgate.net The design of an arylpiperazine scaffold featuring a substituted biphenyl-2-ylmethyl group led to the discovery of compounds with high binding affinity for the 5-HT7 receptor, a promising target for conditions like depression and neuropathic pain. nih.gov
Docking studies provide detailed information about the specific interactions between the ligand and the amino acid residues within the receptor's binding pocket. For aryl biphenyl-3-ylmethylpiperazines targeting the 5-HT7 receptor, hydrophobic interactions are paramount. nih.gov Molecular modeling has identified two key hydrophobic pockets, termed HPP1 and HPP2, which accommodate the methoxy substituents on the aromatic rings. researchgate.net
In a detailed molecular modeling study of 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine, the 2-methoxyphenyl group attached to the piperazine ring was identified as being crucial for its antagonistic function at the 5-HT7 receptor. researchgate.netresearchgate.net The binding is characterized by these significant hydrophobic interactions around the two methoxy groups, which stabilize the ligand within the receptor's binding site. researchgate.net While hydrophobic forces dominate, other interactions like hydrogen bonds and ionic interactions also play a role in the stable binding of piperazine derivatives to their targets. nih.govnih.gov
| Interaction Type | Key Structural Feature of Ligand | Receptor Site Feature | Reference |
|---|---|---|---|
| Hydrophobic Interactions | Aromatic 2-OCH3 substituent on arylpiperazine | Hydrophobic Pocket 1 (HPP1) | nih.govresearchgate.net |
| Hydrophobic Interactions | Biphenyl methoxy group | Hydrophobic Pocket 2 (HPP2) | nih.govresearchgate.net |
| Salt Bridge | Piperazine nitrogen (protonated) | Acidic residue in receptor | researchgate.net |
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be structured in a hierarchical manner, starting with broad filters and moving to more computationally intensive methods. nih.gov
A typical virtual screening workflow might include:
Shape and Chemical Similarity Screening : Tools are used to compare millions of compounds to a query structure known to be active, filtering for molecules with similar shapes and chemical features (e.g., hydrogen-bond donors/acceptors, hydrophobic centers). nih.gov
Molecular Docking : The filtered compounds are then docked into the target receptor's binding site to predict their binding orientation and affinity. nih.gov
Free Energy Calculations : Advanced calculations, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to refine the scoring and ranking of the docked compounds. nih.gov
This multi-step approach has been successfully used to identify novel piperazine-based agonists for the juvenile hormone receptor in insects, demonstrating the power of virtual screening to discover new chemical scaffolds. nih.gov Such strategies are invaluable for expanding the chemical space around lead compounds like this compound to find new modulators for targets like the 5-HT7 receptor. nih.gov
Molecular Dynamics Simulations to Understand Conformational Changes and Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-receptor complex and understanding how the protein's conformation might change upon ligand binding. nih.govnih.gov
Studies on piperazine derivatives have used MD simulations to examine the stability of the compounds within the binding pockets of targets like the sigma-1 (σ1R), sigma-2 (σ2R), and histamine (B1213489) H3 (H3R) receptors. nih.gov By tracking the position of the ligand over the course of the simulation, researchers can determine if the initial docked pose is stable. For instance, a ligand that remains in its initial orientation with minimal fluctuation is considered to have a stable binding mode. nih.gov In contrast, a ligand that shows significant movement may indicate a less stable or transient interaction. These simulations provide critical insights into the structure-activity relationships that might not be apparent from docking alone. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structure of the receptor-ligand complex or from a set of active ligands. nih.gov
For piperazine derivatives, pharmacophore models have been developed to define the key features required for activity. For example, a pharmacophore for sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives was designed and suggested to consist of 11 features that characterize the binding to its receptor. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov Once a pharmacophore model is validated, it can be used as a 3D query to screen virtual libraries for new compounds that match the required features, thus guiding the design of novel ligands. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. By identifying key physicochemical properties or structural features (descriptors) that influence activity, QSAR models can predict the potency of newly designed molecules. nih.gov
For piperazine derivatives, 3D-QSAR studies have been conducted to understand their antihistamine and antibradykinin effects. These studies found that electrostatic and steric factors, but not hydrophobicity, were correlated with the antagonistic effects of the compounds. nih.gov QSAR models can be built using various statistical methods, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLSR), to create predictive equations. nih.gov These models are a powerful tool for optimizing lead compounds, as they can guide chemists in modifying a molecule's structure to enhance its desired activity.
| QSAR Method | Key Descriptors | Predicted Activity | Reference |
|---|---|---|---|
| Comparative Molecular Field Analysis (CoMFA) | Electrostatic fields, Steric fields | Antihistamine and Antibradykinin effects | nih.gov |
| Multiple Linear Regression (MLR) | Topological, electronic, and geometric descriptors | Estrogen Receptor Binding Affinity | nih.govmdpi.com |
| Partial Least Squares (PLSR) | Various molecular descriptors | Estrogen Receptor Binding Affinity & Selectivity | nih.govmdpi.com |
In Silico Prediction of Receptor Subtype Selectivity and Potency
Many receptors exist in multiple subtypes, and achieving selectivity for a specific subtype is often a major goal in drug design to minimize off-target effects. Computational methods are highly effective in predicting the subtype selectivity of ligands.
For piperazine-containing compounds, computational approaches have been used to evaluate selectivity against various receptor subtypes. For example, N-phenylpiperazine analogs have been studied for their selective binding to the D3 versus the D2 dopamine (B1211576) receptor subtype, which share significant homology. nih.gov Similarly, the selectivity profile of 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was determined for the 5-HT7 receptor over other serotonin receptor subtypes like 5-HT1A, 5-HT2A, 5-HT3, and 5-HT6. researchgate.net By combining molecular docking with QSAR models, researchers can predict not only the binding affinity (potency) but also the selectivity of new compounds for different receptor isoforms, providing a powerful strategy for designing highly specific drugs. nih.govmdpi.com
Advanced Analytical Characterization Techniques for 2 Biphenyl 3 Ylmethyl Piperazine Derivatives
Chromatographic Separation and Purity Assessment
Chromatographic techniques are fundamental for separating 2-Biphenyl-3-ylmethyl-piperazine derivatives from impurities, starting materials, and byproducts, as well as for assessing the purity of the final compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for the separation and quantification of piperazine (B1678402) derivatives. These methods offer high resolution, sensitivity, and reproducibility.
Research Findings: Reverse-phase HPLC is the most common mode used for the analysis of piperazine derivatives. nih.gov A C18 column is frequently employed as the stationary phase due to its versatility in separating a wide range of compounds. nih.govnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govrsc.org Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of complex mixtures. nih.gov
For compounds lacking a strong UV chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, allowing for detection at lower levels using standard HPLC-UV instrumentation. rsc.org Alternatively, detection methods such as mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) can be utilized for non-UV-active compounds. nih.govrsc.org LC-MS, in particular, provides high selectivity and sensitivity, allowing for the identification and quantification of analytes based on their mass-to-charge ratio. nih.gov The use of deuterated internal standards in LC-MS analysis can further enhance the accuracy and precision of quantitative measurements. mdpi.com
UPLC, with its use of smaller particle size columns, offers even faster analysis times and higher resolution compared to traditional HPLC.
Interactive Data Table: Typical HPLC/UPLC Conditions for Piperazine Derivative Analysis
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 or 10 µm) nih.govrsc.org | Sub-2 µm particle size C18 (e.g., 2.1 mm x 100 mm) |
| Mobile Phase | Acetonitrile/Methanol and buffer (e.g., phosphate, formate) nih.govrsc.org | Acetonitrile/Methanol and buffer nih.gov |
| Detection | Diode Array Detector (DAD), Mass Spectrometry (MS) nih.govunodc.org | DAD, MS nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min rsc.org | 0.3 - 0.6 mL/min |
| Temperature | Ambient or controlled (e.g., 35 °C) rsc.org | Controlled (e.g., 40 °C) |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile piperazine derivatives.
Research Findings: GC-MS is widely used for the identification of piperazine derivatives in various samples. researchgate.net The separation is typically achieved on a capillary column with a stationary phase like 100% trifluoropropyl methyl polysiloxane (Rtx-200) or a standard 5% phenyl-methylpolysiloxane. nih.gov The temperature of the GC oven is programmed to ramp up during the analysis to elute compounds with different boiling points.
For some piperazine derivatives, derivatization may be necessary to improve their volatility and chromatographic behavior. nih.gov Perfluoroacylation is one such derivatization technique. nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" that allows for their definitive identification. researchgate.net High-resolution mass spectrometry can further aid in differentiating between isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov
Interactive Data Table: Representative GC-MS Parameters for Piperazine Derivative Analysis
| Parameter | Typical Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial temp 80-100 °C, ramp to 280-300 °C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)
TLC and HPTLC are valuable techniques for rapid purity assessment and screening of reaction progress due to their simplicity, speed, and low cost.
Research Findings: For the analysis of piperazine derivatives, silica (B1680970) gel plates (60 F254) are commonly used as the stationary phase. researchgate.netnih.gov A variety of mobile phase systems can be employed, with the choice depending on the polarity of the specific derivatives being analyzed. Common solvent systems include mixtures of butanol, acetic acid, and water, or toluene (B28343) and ethyl acetate (B1210297). researchgate.netresearchgate.net
Visualization of the separated spots on the TLC plate can be achieved under UV light (if the compounds are UV-active) or by using a staining reagent such as Dragendorff reagent. unodc.org HPTLC offers improved resolution and sensitivity compared to standard TLC due to the use of plates with a smaller particle size and thinner layer. researchgate.net
Interactive Data Table: Exemplary TLC Systems for Piperazine Derivatives
| Stationary Phase | Mobile Phase System (v/v/v) | Visualization |
| Silica Gel 60 F254 | Butanol : Acetic Acid : Water | UV light, Iodine vapor |
| Silica Gel 60 F254 | Toluene : Ethyl Acetate : Diethyl Ether (6:3:1) researchgate.net | UV light (254 nm) researchgate.net |
| Silica Gel 60 F254 | 2-Butanone : Dimethylformamide : Aqueous Ammonia (13:0.9:0.1) unodc.org | UV light unodc.org |
| Silica Gel 60 F254 | 2-Propanol : Aqueous Ammonia (95:5) unodc.org | Dragendorff reagent unodc.org |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)
CE and MEKC are high-efficiency separation techniques that are particularly useful for the analysis of charged or chiral piperazine derivatives.
Research Findings: Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates compounds based on their charge-to-size ratio. nih.gov This technique has been successfully applied to the separation of various piperazine derivatives. nih.gov The background electrolyte (BGE) composition, particularly its pH, is a critical parameter that influences the charge of the analytes and thus their migration time. nih.gov For the separation of chiral piperazine derivatives, chiral selectors such as cyclodextrins can be added to the BGE. nih.govresearchgate.net
MEKC is a modification of CE that allows for the separation of both charged and neutral compounds. nih.gov This is achieved by adding a surfactant to the BGE at a concentration above its critical micelle concentration, forming micelles that act as a pseudostationary phase. nih.gov
Interactive Data Table: Illustrative CE/MEKC Conditions for Piperazine Derivative Separation
| Parameter | CZE | MEKC |
| Capillary | Fused silica (e.g., 50 µm i.d.) researchgate.net | Fused silica (e.g., 50 µm i.d.) nih.gov |
| Background Electrolyte | Phosphate or borate (B1201080) buffer nih.gov | Buffer with surfactant (e.g., SDS) nih.gov |
| Chiral Selector (if applicable) | Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) nih.gov | N/A or combined with chiral surfactants |
| Applied Voltage | 15 - 30 kV researchgate.net | 15 - 30 kV |
| Detection | UV-Vis (DAD) researchgate.net | UV-Vis (DAD) nih.gov |
Spectroscopic Structure Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Research Findings: ¹H-NMR spectra provide information about the number of different types of protons, their chemical environment, and their connectivity. For piperazine derivatives, the protons on the piperazine ring typically appear as a set of multiplets in the aliphatic region (around 2.5-4.0 ppm). nih.govlew.ro The chemical shifts of these protons are influenced by the nature and position of the substituents on the piperazine nitrogen atoms and the aromatic rings. The protons of the biphenyl (B1667301) and methyl groups will have characteristic signals in the aromatic and aliphatic regions, respectively.
¹³C-NMR spectroscopy provides information about the different carbon environments in the molecule. The carbon atoms of the piperazine ring typically resonate in the range of 40-60 ppm. nih.govlew.ro The aromatic carbons of the biphenyl group will appear in the downfield region (typically 110-160 ppm). rsc.org
Dynamic NMR studies on N-substituted piperazines have revealed that these molecules can exist as conformers due to restricted rotation around the C-N amide bond (if present) and ring inversion of the piperazine chair conformation. nih.govrsc.org This can lead to the observation of multiple signals for a single proton or carbon at room temperature, which may coalesce into a single signal at higher temperatures. rsc.org
Interactive Data Table: General ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Piperazine Derivatives
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Piperazine CH₂ | 2.5 - 4.0 (multiplets) nih.govlew.ro | 40 - 60 nih.govlew.ro |
| Aromatic CH (Biphenyl) | 7.0 - 8.5 (multiplets) | 110 - 145 |
| Aromatic C (quaternary) | - | 125 - 160 |
| Benzyl (B1604629) CH₂ | ~4.5 (singlet or multiplet) | ~60 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint.
For a compound like this compound, the IR spectrum would be expected to display a combination of absorption bands corresponding to its constituent parts: the biphenyl system, the piperazine ring, and the aliphatic methylene (B1212753) bridge. The biphenyl moiety would produce characteristic C-H stretching vibrations for aromatic rings typically above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The piperazine ring, a secondary amine, would show N-H stretching vibrations, typically in the 3350-3250 cm⁻¹ range, although this can be a weak absorption. C-N stretching vibrations would appear in the 1250-1020 cm⁻¹ region. The aliphatic -CH₂- (ylmethyl) group would be identified by its C-H stretching absorptions in the 2960-2850 cm⁻¹ range.
Table 1: Expected Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic (Biphenyl) | C-H Stretch | 3100-3000 |
| Aromatic (Biphenyl) | C=C Stretch | 1600-1450 |
| Piperazine | N-H Stretch (Secondary Amine) | 3350-3250 |
| Aliphatic (CH₂) | C-H Stretch | 2960-2850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule that absorb light.
The primary chromophore in this compound is the biphenyl system. Biphenyl itself exhibits a strong absorption band (the E-band) around 200 nm and a weaker, structured band (the B-band) around 250 nm, which is characteristic of conjugated aromatic systems nist.gov. The substitution on the biphenyl ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The specific absorption maxima and molar absorptivity would be determined experimentally. UV-Vis spectroscopy is often coupled with liquid chromatography (LC-DAD) to quantify piperazine derivatives in various samples nih.govresearchgate.net. The technique allows for the differentiation of isomers, such as m- and p-chlorophenylpiperazine, based on their distinct UV spectra researchgate.net.
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
|---|
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is highly sensitive and selective, making it ideal for analyzing complex mixtures and quantifying low-level analytes in biological matrices nih.govnih.gov. For piperazine derivatives, LC-MS methods typically utilize a reverse-phase C18 column for chromatographic separation mdpi.com.
In LC-MS analysis, the compound of interest is first separated from other components in the sample and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. Tandem mass spectrometry (MS/MS) adds another layer of specificity. In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the target compound) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and reproducibility, making it a gold standard for quantification mdpi.com. LC-MS/MS methods have been developed for the rapid detection of various piperazine derivatives in biological samples, with run times often under 20 minutes nih.govmdpi.com. Sample preparation procedures like protein precipitation or liquid-liquid extraction are often employed to clean up samples before analysis nih.gov.
Table 3: Typical Parameters for LC-MS/MS Analysis of Piperazine Derivatives
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Chromatography | ||
| Column | Stationary Phase | C18 (Hydro-RP) mdpi.com |
| Mobile Phase | Gradient elution with acetonitrile/water | Varies based on specific derivative |
| Mass Spectrometry | ||
| Ionization Source | Technique | Electrospray Ionization (ESI) |
| MS Mode | Detection Method | Multiple Reaction Monitoring (MRM) mdpi.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For novel piperazine derivatives, HRMS is crucial for confirming the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For example, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been used to establish the molecular formulas of new piperazine derivatives isolated from natural sources nih.gov. The qualitative and quantitative data obtained from such analyses are instrumental in comparing the metabolic profiles of different samples nih.gov.
X-ray Crystallography for Definitive Solid-State Structural Analysis
While spectroscopic and spectrometric methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to construct a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with very high precision.
For this compound, an X-ray crystal structure would definitively confirm the connectivity and establish the stereochemistry. A key structural feature of interest would be the torsional angle between the two phenyl rings of the biphenyl group, as this conformation can be crucial for biological interactions uky.edu. Crystallographic analysis of related biphenyl compounds has shown that this dihedral angle can vary significantly depending on the molecular environment uky.edu. This technique provides an unambiguous picture of the molecule's geometry in the solid state, which is invaluable for structure-activity relationship studies and computational modeling uky.edu.
Emerging Research Avenues and Translational Potential of Biphenyl Piperazine Scaffolds
Design and Synthesis of Biased Ligands for G Protein-Coupled Receptors
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in cellular signaling and are the targets of a significant portion of modern pharmaceuticals. The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways), has opened up new possibilities for designing safer and more effective drugs. nih.govresearchgate.net The biphenyl-piperazine scaffold is well-suited for the design of such biased ligands due to its conformational flexibility and the ability to introduce various substituents that can fine-tune interactions with the receptor binding pocket.
Researchers are exploring how modifications to the biphenyl (B1667301) and piperazine (B1678402) moieties can influence downstream signaling cascades. For instance, strategic placement of functional groups on the biphenyl rings can lead to selective engagement of specific receptor conformations, thereby promoting a biased response. The piperazine ring, with its two nitrogen atoms, provides a key site for modification to modulate properties like solubility and basicity, which can also impact receptor interaction and signaling bias. acs.org While specific studies on "2-Biphenyl-3-ylmethyl-piperazine" as a biased ligand are still emerging, the broader class of biphenyl-piperazine derivatives represents a promising starting point for the development of next-generation GPCR modulators with improved therapeutic profiles.
Development of Multi-Target Directed Ligands for Complex Diseases
Complex multifactorial diseases, such as neurodegenerative disorders and cancer, often involve multiple pathological pathways. The traditional "one target, one drug" approach has shown limited efficacy for these conditions. Consequently, there is a growing interest in the development of multi-target-directed ligands (MTDLs) – single molecules designed to interact with multiple biological targets simultaneously. researchgate.net The biphenyl-piperazine scaffold has emerged as a valuable framework for creating such MTDLs.
A notable example is in the context of Alzheimer's disease, where derivatives of the closely related N-benzylpiperidine and benzyl (B1604629) piperazine have been designed as dual inhibitors of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the disease's progression. Similarly, piperazine-tethered biphenyl-3-oxo-1,2,4-triazine derivatives have been synthesized and shown to possess both cholinesterase inhibitory and antioxidant properties. These findings highlight the potential of the biphenyl-piperazine core to be elaborated into molecules that can concurrently address different facets of a complex disease, offering a more holistic therapeutic strategy.
Table 1: Examples of Multi-Target Directed Biphenyl-Piperazine Derivatives
| Compound Class | Targets | Therapeutic Area |
| N-Benzylpiperidine Analogues | Acetylcholinesterase (AChE), β-secretase-1 (BACE-1) | Alzheimer's Disease |
| Benzyl Piperazine Derivatives | Acetylcholinesterase (AChE), Beta-Amyloid (Aβ) Aggregation | Alzheimer's Disease |
| Piperazine-tethered biphenyl-3-oxo-1,2,4-triazines | Cholinesterases, Oxidative Stress | Neurodegenerative Diseases |
Application as Chemical Probes for Biological System Investigations
Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe should be potent, selective, and have well-characterized mechanism of action, allowing researchers to study the function of a specific protein in a cellular or in vivo context. The biphenyl-piperazine scaffold has been successfully employed to develop such probes.
For instance, a series of aryl biphenyl-3-ylmethylpiperazines have been synthesized and identified as potent and selective antagonists of the 5-HT7 receptor. One of the most promising compounds from this series, 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine, has been instrumental in studying the role of the 5-HT7 receptor in various physiological and pathological processes. The well-defined structure-activity relationships within this series, elucidated through systematic modifications of the biphenyl and arylpiperazine moieties, provide a clear roadmap for designing even more refined chemical probes to investigate the intricacies of the serotonergic system.
Integration of Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the design and optimization of new drug candidates. These computational tools can analyze vast datasets to identify patterns and predict the biological activity and physicochemical properties of novel molecules, thereby streamlining the drug design process.
In the context of the biphenyl-piperazine scaffold, AI and ML can be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the binding affinity of new derivatives based on their structural features. Virtual screening of large compound libraries can identify novel biphenyl-piperazine derivatives with desired activity profiles. Furthermore, generative AI models can be used to design entirely new biphenyl-piperazine analogues with optimized properties. The structured nature of the biphenyl-piperazine scaffold, with its distinct and modifiable components, makes it particularly amenable to these in silico approaches, enabling a more rational and efficient exploration of its chemical space.
Exploration of Novel Therapeutic Indications Beyond Established Targets
While the biphenyl-piperazine scaffold has been extensively explored for its activity at well-established targets like GPCRs and enzymes, researchers are continuously seeking novel therapeutic applications. The versatility of this scaffold allows for its adaptation to interact with a wide range of biological macromolecules.
Recent research has pointed towards the potential of biphenyl-piperazine derivatives in immuno-oncology. Specifically, certain biphenyl-1,2,3-triazol-benzonitrile derivatives incorporating a piperazine moiety have been designed and synthesized as inhibitors of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway. One such compound demonstrated potent inhibition of this interaction, suggesting a new avenue for the development of small-molecule cancer immunotherapies based on the biphenyl-piperazine core. Additionally, the discovery of piperidine-biphenyl-diarylpyrimidines as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV therapy further underscores the broad therapeutic potential of this versatile scaffold.
Q & A
Basic: What are the most common synthetic routes for 2-Biphenyl-3-ylmethyl-piperazine, and how can reaction conditions (e.g., solvents, catalysts) be optimized?
Answer:
The synthesis of piperazine derivatives like this compound often involves multi-step processes. A validated approach includes:
- Starting materials : Benzoic acid derivatives are acylated, brominated, and esterified to form intermediates .
- Key steps : Nucleophilic substitution or coupling reactions to introduce the biphenylmethyl group. For example, 1-benzylpiperazine derivatives react with halogenated biphenyl compounds under reflux in solvents like ethanol or methanol with catalysts (e.g., palladium on carbon) .
- Optimization : Factors include solvent polarity (e.g., DMF for high solubility), reaction time (12–24 hours for complete conversion), and molar ratios (1:1.5 for amine:halide). GC-MS and HPLC are critical for monitoring purity .
Basic: What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Answer:
- Spectroscopy :
- Chromatography : HPLC (>95% purity) and GC-MS detect trace impurities .
- Melting point analysis : Validates crystalline consistency .
Basic: What in vitro pharmacological screening methods are applicable for initial bioactivity assessment of this compound?
Answer:
- Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Receptor binding studies : Radioligand displacement assays (e.g., dopamine D2 or serotonin receptors) to evaluate affinity (IC₅₀) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced: How can researchers resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?
Answer:
- Methodological standardization : Ensure consistent assay conditions (e.g., pH, temperature, cell passage number) .
- Structural verification : Reconfirm compound identity using LC-MS and NMR to rule out batch variability .
- Statistical rigor : Use ANOVA with post-hoc tests to compare datasets and identify outliers .
- Theoretical alignment : Cross-reference results with computational predictions (e.g., molecular docking to explain receptor affinity discrepancies) .
Advanced: What computational strategies can elucidate structure-activity relationships (SAR) for this compound derivatives?
Answer:
- Molecular docking : Simulate binding modes with target proteins (e.g., dopamine receptors) using AutoDock Vina .
- QSAR modeling : Develop regression models linking substituent properties (e.g., logP, Hammett constants) to bioactivity .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic liabilities (e.g., BBB permeability, CYP450 interactions) .
Advanced: How can factorial design optimize reaction conditions for scaling up synthesis?
Answer:
- Variables : Test solvent (DMF vs. THF), temperature (25°C vs. 80°C), and catalyst loading (5% vs. 10% Pd/C) .
- Design : Use a 2³ factorial matrix to assess interactions between variables.
- Output metrics : Yield, purity, and reaction time.
- Example : A study found that DMF at 80°C with 10% Pd/C increased yield by 20% compared to THF .
Advanced: What strategies validate the metabolic stability of this compound in preclinical studies?
Answer:
- In vitro assays :
- In silico tools : Predict metabolic hotspots (e.g., piperazine N-methylation) using P450 SOM .
Advanced: How can researchers address low solubility or bioavailability in formulation studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
